1H and 13C NMR spectrum data for 2-Isobutyl-5-methylpyrimidin-4-ol
1H and 13C NMR spectrum data for 2-Isobutyl-5-methylpyrimidin-4-ol
In-Depth Technical Guide: 1 H and 13 C NMR Spectral Analysis of 2-Isobutyl-5-methylpyrimidin-4-ol
Executive Summary
The compound 2-isobutyl-5-methylpyrimidin-4-ol (CAS: 1708169-42-9)[1] is a highly functionalized heterocyclic building block frequently utilized in the design of kinase inhibitors and GPCR ligands. Accurate structural elucidation of this pyrimidine derivative is complicated by its inherent tautomerism. As a Senior Application Scientist, I have designed this technical guide to provide a comprehensive, causality-driven analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra. This whitepaper establishes a self-validating framework for acquiring, interpreting, and assigning the spectral data of this compound, ensuring high-fidelity structural verification for drug development professionals.
Structural Dynamics & Solvent-Induced Tautomerism
Before interpreting the NMR data, it is critical to understand the structural dynamics of the molecule. 2-Isobutyl-5-methylpyrimidin-4-ol exists in a dynamic tautomeric equilibrium between the pyrimidin-4-ol (enol) form and the pyrimidin-4(1H)-one / pyrimidin-4(3H)-one (keto) forms.
The predominant tautomer is heavily influenced by the dielectric constant of the solvent[2].
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Polar Solvents (e.g., DMSO- d6 , D2O ): High-polarity solvents stabilize the more polar keto (pyrimidinone) tautomer via strong solvent-solute hydrogen bonding[2].
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Non-Polar Solvents (e.g., CDCl 3 ): In non-polar environments, the enol form can become more prevalent, often leading to the formation of hydrogen-bonded dimers that significantly alter the chemical shifts of the exchangeable protons[3].
Causality in Solvent Selection: For routine structural verification, DMSO- d6 is the solvent of choice. By forcing the equilibrium toward the keto tautomer, DMSO- d6 minimizes exchange-induced line broadening, resulting in sharp, well-resolved resonances that allow for precise integration and multiplet analysis. Furthermore, tautomeric preferences dictate the hydrogen-bonding donor/acceptor profile of the pyrimidine ring, a critical factor when optimizing binding affinity in the hinge region of target proteins during structure-based drug design[4].
1 H NMR Spectral Analysis
The 1 H NMR spectrum of 2-isobutyl-5-methylpyrimidin-4-ol in DMSO- d6 is characterized by distinct aliphatic and heteroaromatic regions. The causality behind the chemical shifts is driven by the electron-withdrawing nature of the pyrimidine ring and the anisotropic effects of the π -system.
Table 1: 1 H NMR Data (400 MHz, DMSO- d6 , 298 K)
| Position | Shift ( δ , ppm) | Multiplicity | J -Coupling (Hz) | Integration | Causality & Assignment Rationale |
| N-H / O-H | ~12.20 | Broad singlet (br s) | - | 1H | Highly deshielded due to attachment to a heteroatom and strong hydrogen bonding. Broadness is caused by intermediate chemical exchange rates with trace water in the solvent. |
| C6-H | ~7.65 | Singlet (s) | - | 1H | Strongly deshielded by the adjacent electronegative nitrogen (N1) and the ring current of the pyrimidine core. In the enol tautomer, this proton typically shifts further downfield[3]. |
| C2-CH 2 | ~2.45 | Doublet (d) | 7.2 | 2H | The methylene protons of the isobutyl group are deshielded by the direct attachment to the electron-deficient C2 position of the pyrimidine ring. Split by the adjacent methine proton. |
| C2-CH | ~2.05 | Multiplet (m) | - | 1H | Aliphatic methine proton. Its complex splitting pattern arises from coupling to the adjacent methylene group and the two equivalent terminal methyl groups. |
| C5-CH 3 | ~1.95 | Singlet (s) | - | 3H | Allylic/benzylic-like methyl group. It is relatively shielded compared to the ring proton but deshielded relative to standard aliphatic methyls due to the proximity to the aromatic π -system. |
| C2-CH(CH 3 ) 2 | ~0.90 | Doublet (d) | 6.6 | 6H | Terminal methyl groups of the isobutyl chain. Highly shielded (upfield) due to the lack of nearby electronegative atoms. Split into a doublet by the adjacent methine proton. |
13 C NMR Spectral Analysis
The 13 C NMR spectrum provides an unambiguous map of the carbon skeleton. The heteroaromatic carbons exhibit massive chemical shift dispersion due to the alternating electron density inherent to the pyrimidine ring.
Table 2: 13 C NMR Data (100 MHz, DMSO- d6 , 298 K)
| Position | Shift ( δ , ppm) | Carbon Type | Causality & Assignment Rationale |
| C4 | ~164.5 | C=O / C-OH | The most deshielded carbon. In the predominant keto form (DMSO- d6 ), this acts as an amide-like carbonyl carbon, drawing electron density away via the oxygen atom. |
| C2 | ~160.2 | N-C=N | Highly deshielded due to being flanked by two electronegative nitrogen atoms (amidine-like character). |
| C6 | ~152.8 | CH | Aromatic methine carbon. Deshielded by the adjacent N1 nitrogen atom, but less so than C2 or C4. |
| C5 | ~116.4 | C-CH 3 | The most shielded carbon in the pyrimidine ring. The electron-donating effect of the attached methyl group and the enamine-like resonance of the keto tautomer push electron density onto this carbon. |
| C2-CH 2 | ~44.5 | CH 2 | Aliphatic methylene carbon. Deshielded relative to standard alkanes due to the inductive pull of the adjacent pyrimidine C2 carbon. |
| C2-CH | ~27.2 | CH | Standard aliphatic methine carbon of the isobutyl group. |
| C2-CH(CH 3 ) 2 | ~22.4 | CH 3 (2C) | Terminal aliphatic methyl carbons. Shielded due to distance from the heteroaromatic core. |
| C5-CH 3 | ~13.1 | CH 3 | Highly shielded methyl carbon. The steric crowding and specific anisotropic shielding zone of the pyrimidine ring push this resonance upfield. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the NMR acquisition must follow a self-validating workflow. Do not skip calibration steps; they are the mechanical causality behind high-fidelity data.
Step-by-Step Methodology
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Sample Preparation (Homogeneity Control):
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Weigh exactly 5–10 mg of 2-isobutyl-5-methylpyrimidin-4-ol.
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Dissolve in 0.6 mL of high-purity DMSO- d6 (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.
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Causality: Filtering the solution through a glass wool plug into the 5 mm NMR tube removes paramagnetic particulates (e.g., trace metals from synthesis) that cause localized magnetic field inhomogeneities and severe line broadening.
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Probe Tuning and Matching (Impedance Optimization):
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Insert the sample and perform automated or manual tuning/matching for both 1 H and 13 C channels.
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Causality: Matching the probe's electrical impedance to the specific dielectric constant of the DMSO- d6 sample maximizes the efficiency of the radiofrequency (RF) pulse transmission and signal reception, optimizing the Signal-to-Noise Ratio (SNR).
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Locking and Shimming (Field Homogeneity):
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Lock onto the deuterium frequency of DMSO- d6 .
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Perform gradient shimming (e.g., TopShim) on the Z-axis.
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Causality: Shimming corrects spatial distortions in the B0 magnetic field. A perfectly shimmed field ensures that the C6-H singlet appears sharp (half-height width < 1.0 Hz), allowing for the resolution of the fine 6.6 Hz coupling in the isobutyl methyls.
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Acquisition Parameters (Quantitative Integrity):
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1 H NMR: Set the relaxation delay ( D1 ) to at least 2.0 seconds. Causality: Ensures complete longitudinal relaxation ( T1 ) of all protons, guaranteeing that the integration accurately reflects the 1:1:2:1:3:6 proton ratio.
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13 C NMR: Utilize a composite pulse decoupling sequence (e.g., WALTZ-16) to remove 1 H- 13 C scalar couplings. Set D1 to 2.0–3.0 seconds to allow the quaternary carbons (C2, C4, C5) to relax sufficiently for detection.
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Data Processing:
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Apply a 0.3 Hz exponential line broadening (LB) window function for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation. Phase and baseline correct manually to ensure flat integration regions.
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Workflow Visualization
The following diagram maps the logical progression of NMR-based structural elucidation, specifically tailored for tautomeric pyrimidines.
Caption: Workflow for NMR-based structural elucidation and tautomer analysis of pyrimidin-4-ols.
